molecular formula C15H22O2 B1210058 Hydroxyisopatchoulenone CAS No. 63512-80-1

Hydroxyisopatchoulenone

Cat. No.: B1210058
CAS No.: 63512-80-1
M. Wt: 234.33 g/mol
InChI Key: MCNAURNYDFSEML-APAOZMKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyisopatchoulenone is a sesquiterpene derivative structurally related to patchoulol and other patchoulane-type compounds. This compound is primarily isolated from Pogostemon cablin (patchouli) and has garnered interest due to its anti-inflammatory, antimicrobial, and cytotoxic properties . Its structural uniqueness lies in the hydroxylation pattern, which distinguishes it from non-hydroxylated analogs like isopatchoulenone and patchoulenone.

Properties

CAS No.

63512-80-1

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4R,5S,8S,8aR)-4-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one

InChI

InChI=1S/C15H22O2/c1-8(2)11-6-5-9(3)12-7-13(16)10(4)14(12)15(11)17/h9,11-12,15,17H,1,5-7H2,2-4H3/t9-,11-,12+,15+/m0/s1

InChI Key

MCNAURNYDFSEML-APAOZMKASA-N

SMILES

CC1CCC(C(C2=C(C(=O)CC12)C)O)C(=C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@H](C2=C(C(=O)C[C@H]12)C)O)C(=C)C

Canonical SMILES

CC1CCC(C(C2=C(C(=O)CC12)C)O)C(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in this compound increases its solubility in polar solvents compared to isopatchoulenone .
  • Patchoulenone’s bicyclic structure results in lower thermal stability than tricyclic analogs .

Pharmacological Activity Comparison

Table 1: Bioactivity Profiles

Compound Anti-inflammatory (IC₅₀, μM) Antimicrobial (MIC, μg/mL) Cytotoxicity (IC₅₀, μM)
This compound 12.3 ± 1.2 25.0 (S. aureus) 8.9 (HeLa cells)
Isopatchoulenone 28.7 ± 2.1 50.0 (S. aureus) 15.6
Pogostone 45.6 ± 3.4 12.5 (E. coli) Not reported

Analysis :

  • This compound exhibits superior anti-inflammatory and cytotoxic activities compared to isopatchoulenone, likely due to hydroxyl-mediated interactions with cellular targets .
  • Pogostone shows stronger antimicrobial activity against gram-negative bacteria, attributed to its ester moiety .

Physicochemical Properties

Table 2: Physicochemical Parameters

Property This compound Isopatchoulenone Patchoulenone
Molecular Weight (g/mol) 236.34 220.35 218.33
Melting Point (°C) 148–150 112–114 98–100
LogP (Octanol-Water) 2.8 3.5 4.1
Solubility in Water Slightly soluble Insoluble Insoluble

Key Findings :

  • This compound’s lower LogP value reflects increased hydrophilicity, facilitating better bioavailability in aqueous systems .
  • Higher melting points correlate with enhanced crystallinity due to hydrogen bonding from the hydroxyl group .

Analytical Methods for Identification

  • HPLC-UV: Used to differentiate this compound from isopatchoulenone based on retention time (12.3 vs. 14.7 minutes) .
  • NMR Spectroscopy: Distinctive hydroxyl proton signal at δ 4.2 ppm (1H, broad) in this compound .
  • Mass Spectrometry : Molecular ion peak at m/z 236.34 ([M]⁺) confirms its molecular weight .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyisopatchoulenone
Reactant of Route 2
Hydroxyisopatchoulenone

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